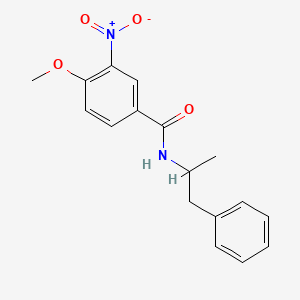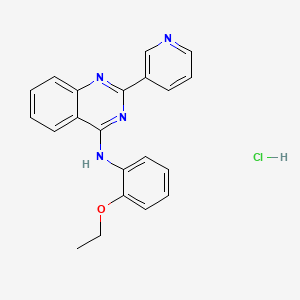
4-methoxy-N-(1-methyl-2-phenylethyl)-3-nitrobenzamide
Übersicht
Beschreibung
4-methoxy-N-(1-methyl-2-phenylethyl)-3-nitrobenzamide, also known as MPTP, is a synthetic compound that has been used extensively in scientific research. It is a potent inhibitor of mitochondrial complex I, which makes it a valuable tool for studying the role of this complex in cellular respiration and energy metabolism. In
Wirkmechanismus
4-methoxy-N-(1-methyl-2-phenylethyl)-3-nitrobenzamide is a potent inhibitor of mitochondrial complex I, which is the first enzyme in the electron transport chain. By inhibiting complex I, this compound disrupts the production of ATP, the energy currency of the cell. This disruption leads to a decrease in cellular respiration and an increase in reactive oxygen species, which can cause oxidative stress and damage to cells.
Biochemical and Physiological Effects
This compound has been shown to induce the degeneration of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. This model has been used to study the pathophysiology of Parkinson's disease and to test potential therapies. This compound has also been shown to induce apoptosis in various cell types, including neuronal cells, by increasing oxidative stress and activating pro-apoptotic pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-methoxy-N-(1-methyl-2-phenylethyl)-3-nitrobenzamide in lab experiments include its potency as an inhibitor of mitochondrial complex I, its ability to induce the degeneration of dopaminergic neurons in the substantia nigra, and its use as a model for Parkinson's disease. The limitations of using this compound include its toxicity and potential for inducing apoptosis in various cell types.
Zukünftige Richtungen
For research on 4-methoxy-N-(1-methyl-2-phenylethyl)-3-nitrobenzamide include the development of new therapies for Parkinson's disease based on its mechanism of action, the identification of new targets for this compound, and the exploration of its potential as a tool for studying the role of mitochondrial complex I in other diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential limitations as a tool for lab experiments.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-(1-methyl-2-phenylethyl)-3-nitrobenzamide has been used extensively in scientific research as a tool to study the role of mitochondrial complex I in cellular respiration and energy metabolism. It has also been used to model Parkinson's disease in animals by inducing the degeneration of dopaminergic neurons in the substantia nigra. This model has been used to study the pathophysiology of Parkinson's disease and to test potential therapies.
Eigenschaften
IUPAC Name |
4-methoxy-3-nitro-N-(1-phenylpropan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-12(10-13-6-4-3-5-7-13)18-17(20)14-8-9-16(23-2)15(11-14)19(21)22/h3-9,11-12H,10H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMCCOZFWNKLKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-3-[(cyclohexylamino)sulfonyl]-N-(2-nitrophenyl)benzamide](/img/structure/B3962689.png)
![2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1H-benzimidazole](/img/structure/B3962690.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-butyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3962696.png)
![8-tert-butyl-4-methyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3962702.png)
![N-(2,3-difluoro-4-methylbenzyl)-5-[(3-hydroxy-1-piperidinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B3962704.png)

![dibutyl [anilino(4-chlorophenyl)methyl]phosphonate](/img/structure/B3962721.png)
![diisobutyl {anilino[2-(trifluoromethyl)phenyl]methyl}phosphonate](/img/structure/B3962730.png)
![5-(3-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3962738.png)
![3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3962741.png)

![3-{[(2-methyl-4-nitrophenyl)amino]methylene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B3962761.png)

![2-chloro-5-[(diethylamino)sulfonyl]-N-(4-nitrophenyl)benzamide](/img/structure/B3962795.png)